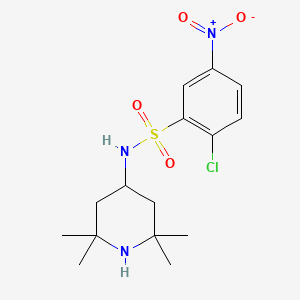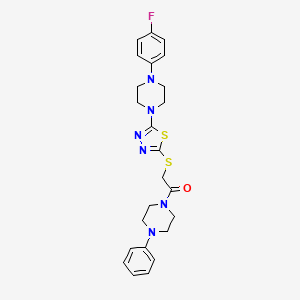![molecular formula C12H9ClF3N3S B2543175 4-[3-cloro-5-(trifluorometil)piridin-2-il]-N-ciclopropil-1,3-tiazol-2-amina CAS No. 2059278-73-6](/img/structure/B2543175.png)
4-[3-cloro-5-(trifluorometil)piridin-2-il]-N-ciclopropil-1,3-tiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H9ClF3N3S and its molecular weight is 319.73. The purity is usually 95%.
BenchChem offers high-quality 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Las trifluorometilpiridinas (TFMP) sirven como motivos estructurales clave en los ingredientes agroquímicos activos. Específicamente, 2-cloro-5-(trifluorometil)piridina (2,5-CTF), un intermedio para la síntesis de fluazifop, juega un papel crucial. El fluazifop-butilo, el primer derivado de TFMP introducido en el mercado agroquímico, protege los cultivos de las plagas. Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO. Estos compuestos deben sus actividades biológicas a la combinación única de las propiedades del átomo de flúor y la parte piridina .
Productos farmacéuticos
Varios derivados de TFMP encuentran aplicaciones en la industria farmacéutica. Cinco productos farmacéuticos que contienen el grupo TFMP han recibido la aprobación de comercialización, y muchos candidatos se encuentran en ensayos clínicos. Las propiedades fisicoquímicas del flúor y la parte piridina contribuyen a su eficacia. Espera nuevas aplicaciones novedosas de TFMP en la investigación farmacéutica .
Inhibidores de la fosfopanteteinil transferasa bacteriana
4-(3-Cloro-5-(trifluorometil)piridin-2-il)-N-(4-metoxipiridin-2-il)piperazin-1-carbotioamida (ML267): destaca como un potente inhibidor de la fosfopanteteinil transferasa (PPTasa) bacteriana. Al atenuar el metabolismo secundario, ML267 frustra el crecimiento bacteriano. Dirigirse simultáneamente tanto a AcpS-PPTasa como a Sfp-PPTasa es esencial para una acción antibacteriana efectiva .
Compuestos que contienen imidazol
La investigación sobre compuestos que contienen imidazol ha llevado al descubrimiento de nuevas aplicaciones. Si bien los estudios específicos sobre nuestro compuesto son limitados, explorar sus interacciones y posibles efectos terapéuticos en este contexto podría generar información valiosa .
Reacciones en fase de vapor
La reacción en fase de vapor de las TFMP ofrece posibilidades intrigantes. Investigar su comportamiento en condiciones específicas podría conducir a rutas sintéticas innovadoras y materiales funcionales.
En resumen, el compuesto que mencionaste tiene diversas aplicaciones, que abarcan agroquímicos, productos farmacéuticos, inhibición bacteriana, materiales funcionales y más. Los investigadores continúan explorando su potencial, y esperamos con interés más descubrimientos . Si deseas información más detallada sobre alguna aplicación específica, ¡no dudes en preguntar!
Mecanismo De Acción
Target of Action
The primary target of the compound 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine interacts with its target, the bacterial PPTases, by inhibiting their function . This inhibition is achieved at submicromolar concentrations, and interestingly, the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
By inhibiting PPTases, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine affects the biochemical pathways that rely on the post-translational modifications catalyzed by these enzymes . This results in the attenuation of secondary metabolism in bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine have been studied in vitro . Additionally, its in vivo pharmacokinetic profiles have been examined . These studies contribute to our understanding of the compound’s bioavailability .
Result of Action
The inhibition of PPTases by 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine leads to a thwarting of bacterial growth . An advanced analogue of this compound was found to attenuate the production of a PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . The compound also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine can be influenced by environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action can be affected by the bacterial cell’s internal environment and its ability to expel the compound .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme essential for bacterial cell viability and virulence . This interaction inhibits the production of key metabolites necessary for bacterial growth, thereby thwarting bacterial proliferation .
Cellular Effects
The effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, which are crucial for cell wall assembly and virulence . This compound also exhibits antibacterial activity without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
At the molecular level, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It inhibits the enzyme phosphopantetheinyl transferase by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition leads to a reduction in the production of essential metabolites, ultimately affecting bacterial cell viability and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antibacterial effects without significant degradation .
Dosage Effects in Animal Models
The effects of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing adverse effects . At higher doses, it may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is involved in several metabolic pathways. It interacts with enzymes such as phosphopantetheinyl transferase, affecting the synthesis of key metabolites . This interaction disrupts the normal metabolic flux, leading to a reduction in the levels of essential metabolites required for bacterial cell viability .
Transport and Distribution
Within cells and tissues, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its effectiveness in inhibiting bacterial growth and ensuring its availability at the target sites .
Subcellular Localization
The subcellular localization of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its inhibitory effects precisely where needed, enhancing its overall efficacy .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUXSQTALFLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-methyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2543095.png)

![N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2543097.png)

![N-(3-ethoxypropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2543102.png)
![2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B2543103.png)

![Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2543109.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)

![(3aR,4R,6aS)-rel-hexahydro-N-[2-[[4-[1-[1-methyl-2-oxo-2-[[3-(2-oxoacetyl)phenyl]amino]ethyl]-1H-1,2,3-triazol-4-yl]-1-oxobutyl]amino]ethyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B2543114.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide](/img/structure/B2543115.png)
